1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone
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Description
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone, also known as FPPE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FPPE belongs to the class of compounds known as piperazine derivatives, which have been shown to have a wide range of biological activities.
Scientific Research Applications
- Researchers have explored the anticonvulsant potential of this compound. In a study, it was screened for its ability to prevent seizures. While further research is needed, initial results suggest that it may have antiepileptic effects .
- The compound’s structure contains a piperazine ring, which is a common motif in kinase inhibitors. It has been investigated as a potential inhibitor of receptor protein-tyrosine kinases (EC 2.7.10.1). Such inhibitors play a crucial role in cancer therapy by targeting aberrant signaling pathways .
- Inhibition of angiogenesis (the formation of new blood vessels) is essential in cancer treatment. Some derivatives of this compound have shown promise as angiogenesis inhibitors, potentially limiting tumor growth and metastasis .
- The compound’s unique structure makes it an interesting candidate for antineoplastic (anticancer) research. Investigations have focused on its effects against various cancer cell lines, including leukemia and solid tumors .
- Another application involves the compound’s role as a CXCR agonist. CXCR is a chemokine receptor involved in immune responses and hematopoiesis. Modulating CXCR activity can impact immune cell trafficking and inflammation .
- The compound shares structural similarities with folate (vitamin B9). Folate antimetabolites are used in cancer chemotherapy. Although not directly related to folate, this compound’s properties may contribute to its antineoplastic effects .
Anticonvulsant Properties
Kinase Inhibitor Activity
Angiogenesis Inhibition
Antineoplastic Agent
CXCR Agonist
Folate Antimetabolite
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenyl-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-19-10-4-5-11-20(19)24-14-16-26(17-15-24)22(27)21(25-12-6-7-13-25)18-8-2-1-3-9-18/h1-13,21H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJKGBYQHXOEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone |
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